molecular formula C16H23NO5 B8753639 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester CAS No. 38308-93-9

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester

Cat. No. B8753639
CAS RN: 38308-93-9
M. Wt: 309.36 g/mol
InChI Key: YQTGYJUMDNISEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38308-93-9

Product Name

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

benzyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)

InChI Key

YQTGYJUMDNISEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaBH4 (262 mg, 6.92 mmol) in 4:1 THF:H2O (20 ml) was cooled to 0° C. To this mixture was slowly added a solution of the ester from step (38a) (4.61 mmol) in THF (12 ml). Gas was evolved. When gas evolution ceased, the mixture was quenched by the careful addition of saturated aqueous ammonium chloride. The resulting solution was stirred at 0° C. for an additional 15 min. EtOAc (200 ml) was added and the resulting mixture was washed with saturated aqueous NaCl. The organic layer was dried over MgSO4 and concentrated in vacuo. Purification by flash chromatography (silica, 0-10% MeOH/CHCl3) gave 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester (350 mg, 25% for 2 steps) as a clear, colorless oil: 1H NMR (300 MHz, Methanol-D) δ 7.23-7.43 (m, 5 H), 5.06-5.25 (m, 2 H), 4.00-4.57 (m, 2 H), 3.54-3.69 (m, 1 H), 1.67-2.12 (m, 2 H), 1.29-1.50 (m, 9 H). LC-MS (Method A, retention time: 1.25 min).
Name
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.61 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

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